2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound This compound is notable for its unique structure, which includes a boron atom integrated into a six-membered ring with oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 4-chlorophenylboronic acid with a suitable diol and an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the boron-containing ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Simpler boron compounds.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers due to its unique boron-containing structure.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with biological molecules through its boron atom. The boron atom can form stable complexes with biomolecules, such as enzymes and nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to deliver boron to specific targets makes it a promising candidate for BNCT.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-fluoroaniline
- 2-(3-(4-Chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it can form stable complexes with biomolecules, making it particularly useful in medical applications such as BNCT. Its versatility in undergoing various chemical reactions also sets it apart from other boron-containing compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNGOMKOQANLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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